GSPT1 degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

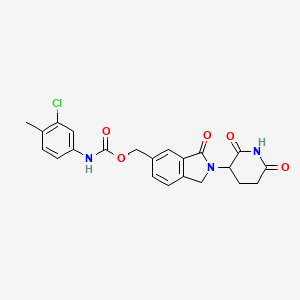

C22H20ClN3O5 |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-(3-chloro-4-methylphenyl)carbamate |

InChI |

InChI=1S/C22H20ClN3O5/c1-12-2-5-15(9-17(12)23)24-22(30)31-11-13-3-4-14-10-26(21(29)16(14)8-13)18-6-7-19(27)25-20(18)28/h2-5,8-9,18H,6-7,10-11H2,1H3,(H,24,30)(H,25,27,28) |

InChI Key |

VCEJNBKFGYUOAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

GSPT1 Degrader-2: A Deep Dive into its Discovery and Synthesis

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of GSPT1 degrader-2, a potent and orally active molecular glue degrader of the G1 to S phase transition 1 (GSPT1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.

This compound, also known as Compound 210, has emerged as a significant molecule in the landscape of cancer therapeutics. Its ability to selectively induce the degradation of GSPT1, a key protein in translation termination, offers a promising avenue for the treatment of various cancers. This guide will detail the discovery process, synthetic route, and key biological data associated with this compound.

Discovery of this compound

The discovery of this compound is rooted in the broader effort to identify novel molecular glue degraders. These small molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The primary approach for identifying such degraders often involves phenotypic screening of compound libraries.

The discovery of GSPT1 degraders, including compounds structurally related to this compound, has been detailed in patent literature, specifically in patent WO2022152822. The general workflow for the discovery of these molecular glues is outlined below.

Synthesis of this compound (Compound 210)

The synthesis of this compound is detailed in patent WO2022152822. The following is a representative synthetic scheme.

Note: The detailed, step-by-step experimental protocol for the synthesis of this compound (Compound 210) is proprietary information contained within patent WO2022152822 and is not publicly available in a format that can be reproduced here. The general steps would involve the coupling of key intermediates, followed by purification and characterization. Researchers are directed to the aforementioned patent for the precise synthetic details.

Mechanism of Action

This compound functions as a molecular glue to induce the degradation of GSPT1. The proposed mechanism of action involves the formation of a ternary complex between the degrader molecule, the E3 ubiquitin ligase Cereblon (CRBN), and the GSPT1 protein. This proximity induces the polyubiquitination of GSPT1 by the CRL4CRBN complex, marking it for degradation by the proteasome.

Quantitative Data

The following table summarizes the key quantitative data for this compound (Compound 210) as reported in the available literature.

| Parameter | Value | Cell Line | Reference |

| DC50 | < 30 nM | Not Specified | [1] |

DC50 : The half-maximal degradation concentration, representing the concentration of the degrader at which 50% of the target protein is degraded.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are described within patent WO2022152822. The following provides a general outline of the key assays employed.

Cell Viability Assay

-

Objective: To determine the anti-proliferative activity of the compound.

-

Methodology:

-

Seed cancer cell lines in 96-well plates.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assess cell viability using a commercially available reagent (e.g., CellTiter-Glo®).

-

Measure luminescence to determine the number of viable cells.

-

Calculate IC50 values from the dose-response curves.

-

Western Blotting for GSPT1 Degradation

-

Objective: To quantify the degradation of GSPT1 protein.

-

Methodology:

-

Treat cells with various concentrations of this compound for a defined time (e.g., 4, 8, 24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and detect the signal.

-

Quantify band intensities to determine the extent of GSPT1 degradation and calculate DC50 and Dmax (maximum degradation) values.

-

Ternary Complex Formation Assay

-

Objective: To confirm the molecular glue mechanism by detecting the formation of the degrader-CRBN-GSPT1 complex.

-

Methodology:

-

Co-immunoprecipitation (Co-IP):

-

Treat cells with this compound.

-

Lyse cells and immunoprecipitate CRBN or GSPT1 using specific antibodies.

-

Perform western blotting on the immunoprecipitated proteins to detect the presence of the other components of the ternary complex.

-

-

Biophysical Assays (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC):

-

Utilize purified recombinant proteins (CRBN, GSPT1) and the degrader.

-

Measure the binding affinities and kinetics of the binary and ternary complexes.

-

-

Conclusion

This compound (Compound 210) represents a potent and orally bioavailable molecular glue degrader with significant potential for the treatment of cancer. Its discovery through phenotypic screening and subsequent optimization has led to a compound that effectively induces the degradation of GSPT1 via a CRBN-dependent mechanism. The data presented in this whitepaper, primarily derived from patent literature, underscores the promise of this therapeutic approach. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of this compound.

References

The Structural Blueprint for Selectivity: An In-depth Guide to GSPT1 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of G1 to S phase transition 1 (GSPT1), a key player in translation termination and cell cycle progression, has emerged as a promising therapeutic strategy, particularly in oncology.[1][2] The development of selective GSPT1 degraders, such as the conceptual "GSPT1 degrader-2," hinges on a nuanced understanding of the structural interactions that govern the formation of a productive ternary complex between GSPT1, the E3 ligase cereblon (CRBN), and the degrader molecule itself. This technical guide elucidates the core principles of GSPT1 degrader selectivity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Principle: The Ternary Complex and the "Molecular Glue" Mechanism

GSPT1 degraders operate through a "molecular glue" mechanism, where the small molecule facilitates a novel protein-protein interaction between GSPT1 and CRBN, an adaptor protein for the CUL4A E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.[5] The selectivity of this process is not merely a function of the degrader's affinity for GSPT1 or CRBN alone, but rather its ability to cooperatively stabilize the GSPT1-degrader-CRBN ternary complex.[6][7]

A critical structural feature on GSPT1 for this interaction is a conserved β-hairpin motif known as a "G-loop degron."[8] This degron is recognized by the CRBN-degrader complex. The specificity of a degrader for GSPT1 over other potential neosubstrates, such as the transcription factors IKZF1 and IKZF3, is determined by the precise molecular interactions at the interface of this ternary complex.[4][8]

Quantitative Analysis of GSPT1 Degrader Activity

The efficacy and selectivity of GSPT1 degraders are quantified through various cellular and biochemical assays. The following tables summarize key parameters for hypothetical and known GSPT1 degraders to illustrate the data crucial for their evaluation.

Table 1: Cellular Degradation Potency and Efficacy

| Compound | Cell Line | GSPT1 DC50 (nM) | GSPT1 Dmax (%) | IKZF1 DC50 (nM) | IKZF1 Dmax (%) | Reference |

| This compound (Hypothetical) | MV4-11 | 5 | >95 | >10,000 | <10 | - |

| Compound 6 (SJ6986) | MV4-11 | 9.7 (4h) / 2.1 (24h) | 90 (4h) / >90 (24h) | >10,000 | Not specified | [9] |

| Compound 7 (SJ7023) | MV4-11 | >10,000 (4h) / 10 (24h) | 60 (4h) / 90 (24h) | >10,000 | Not specified | [9] |

| CC-885 | MM1.S | Not specified | Not specified | Potent degrader | Not specified | [10] |

| Compound 29 | MM1.S | Not specified | Selectively degrades GSPT1 | No significant degradation | No significant degradation | [10] |

-

DC50 : Half-maximal degradation concentration.

-

Dmax : Maximum percentage of protein degradation.

Table 2: Anti-proliferative Activity

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound (Hypothetical) | BT-747 | 10 | - |

| MRT-2359 | BT-747 | 5 - 50 | [2] |

| Compound 6 (SJ6986) | MV4-11 | Potent | [9] |

| Compound 7 (SJ7023) | MV4-11 | Less potent than 6 | [9] |

-

IC50 : Half-maximal inhibitory concentration.

The Structural Basis of Selectivity: Key Molecular Interactions

Structural studies have revealed that specific hydrogen bonding patterns are crucial for GSPT1 selectivity.[8] For instance, hydrogen bonds between the degrader molecule and residues such as Glu377 in CRBN can orient the degrader in a way that favors the recruitment of GSPT1's G-loop degron over the degrons of other proteins like IKZF1.[8] Molecular docking and dynamics simulations suggest that the central heterocyclic scaffold of the degrader plays a pivotal role in establishing these selective interactions.[10][11] The presence and positioning of functional groups on the degrader that can act as hydrogen bond donors or acceptors are key determinants of its selectivity profile.[8]

Experimental Protocols

1. Western Blotting for Protein Degradation

-

Objective: To quantify the reduction in GSPT1 protein levels upon treatment with a degrader.

-

Methodology:

-

Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response of the GSPT1 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GSPT1 (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software to determine DC50 and Dmax values.[4][9]

-

2. Quantitative Proteomics (e.g., using TMT labeling)

-

Objective: To assess the global selectivity of a GSPT1 degrader across the proteome.

-

Methodology:

-

Culture cells (e.g., MM1.S) and treat with the degrader or vehicle control.

-

Harvest and lyse the cells, and digest the proteins into peptides using trypsin.

-

Label the peptides from each condition with tandem mass tags (TMT).

-

Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of proteins across the different treatment conditions.

-

Identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.[10][11]

-

3. Ternary Complex Formation Assay (e.g., AlphaScreen)

-

Objective: To measure the degrader-induced proximity of GSPT1 and CRBN.

-

Methodology:

-

Use purified, tagged proteins: for example, His-tagged CRBN/DDB1 and GST-tagged GSPT1.

-

Incubate the proteins with a dose-response of the degrader in an assay buffer.

-

Add AlphaScreen donor beads (e.g., streptavidin-coated, to bind a biotinylated anti-His antibody) and acceptor beads (e.g., anti-GST coated).

-

In the presence of a degrader that induces complex formation, the donor and acceptor beads are brought into close proximity.

-

Excite the donor beads at 680 nm. The resulting singlet oxygen will diffuse and react with the acceptor beads, leading to light emission at 520-620 nm.

-

The strength of the AlphaScreen signal is proportional to the amount of ternary complex formed.[4][9]

-

Visualizing the Molecular Logic

Diagram 1: GSPT1 Degradation Signaling Pathway

Caption: The molecular glue mechanism of GSPT1 degradation.

Diagram 2: Experimental Workflow for GSPT1 Degrader Evaluation

Caption: Workflow for characterizing a novel GSPT1 degrader.

Diagram 3: Logical Relationship of Selectivity

Caption: Factors governing GSPT1 degrader selectivity.

Conclusion

The selective degradation of GSPT1 represents a powerful therapeutic modality. Achieving this selectivity is a multifaceted challenge that requires a deep understanding of the structural biology of the GSPT1-degrader-CRBN ternary complex. By leveraging detailed quantitative data from a suite of biochemical and cellular assays, and by focusing on the specific molecular interactions that drive ternary complex formation, researchers can rationally design the next generation of highly selective and potent GSPT1 degraders. The principles and methodologies outlined in this guide provide a foundational framework for these drug discovery efforts.

References

- 1. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD-based CRBN binder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 6. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. en.ice-biosci.com [en.ice-biosci.com]

- 8. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

GSPT1 Degrader-2: A Molecular Glue Approach for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" cancer targets. Molecular glues, a class of small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, represent a particularly promising strategy. This whitepaper provides a comprehensive technical overview of GSPT1 degrader-2, a conceptual molecular glue designed to target the G1 to S phase transition protein 1 (GSPT1) for degradation. GSPT1 is a key translation termination factor frequently overexpressed in various cancers, making it an attractive therapeutic target.[1] This document details the mechanism of action, preclinical data, and experimental protocols relevant to the development and evaluation of this compound for cancer therapy.

Introduction: The Promise of Molecular Glues

Molecular glues are small molecules that function by inducing or stabilizing the interaction between two proteins that would otherwise not interact or interact weakly.[2][3] In the context of targeted protein degradation, molecular glues facilitate the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2][4][5][6] This approach offers several advantages over traditional inhibitors, including the potential to eliminate the entire protein, including its non-enzymatic functions, and the ability to target proteins lacking accessible active sites.

G1 to S phase transition protein 1 (GSPT1) is a crucial component of the translation termination complex and is implicated in the progression of various cancers, including liver, colon, and gastric cancers.[7][8][9] Its overexpression is often correlated with poor prognosis.[7][8] The degradation of GSPT1 has been shown to inhibit cancer cell proliferation and induce apoptosis, highlighting its potential as a therapeutic target.[6]

This compound: Mechanism of Action

This compound is a conceptual molecular glue that, for the purposes of this guide, represents a class of compounds that induce the degradation of GSPT1. The mechanism of action is initiated by the formation of a ternary complex between the this compound, the E3 ubiquitin ligase Cereblon (CRBN), and the target protein, GSPT1.[2][5][6] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to GSPT1. The resulting polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.[4]

Quantitative Preclinical Data

The efficacy of GSPT1 degraders is typically evaluated by their half-maximal inhibitory concentration (IC50) in cell proliferation assays and their half-maximal degradation concentration (DC50) in protein degradation assays. The following tables summarize publicly available data for well-characterized GSPT1 degraders, which serve as a benchmark for the development of novel compounds like this compound.

Table 1: In Vitro Anti-proliferative Activity (IC50) of GSPT1 Degraders

| Compound | Cell Line | IC50 (nM) | Reference |

| CC-885 | AML Cell Lines | 10 - 1000 | [3] |

| THLE-2 | >1000 | [3] | |

| CC-90009 | AML Cell Lines | 3 - 75 | [7] |

| MRT-2359 | MYC-driven Cancer Cell Lines | >30 and <300 | [4] |

| NCI-H1155 | 2.1 (DC50) | ||

| ABC-1 | 9.8 (DC50) | ||

| NCI-H2023 | 28.8 (DC50) | ||

| NCI-H441 | 9.4 (DC50) | ||

| BTX-1188 | Myc-driven Cell Lines | 0.5 - 10 | |

| Primary Human AML Samples | 0.4 - 1.5 |

Table 2: In Vitro GSPT1 Degradation (DC50) of GSPT1 Degraders

| Compound | Cell Line | DC50 (nM) | Time Point | Reference |

| Compound 6 (SJ6986) | MV4-11 | 9.7 | 4h | [6] |

| Compound 7 | MV4-11 | 10 | 24h | [6] |

| Compound 9q | U937 | 35 | - | |

| MRT-2359 | CAL51 | 5 | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GSPT1 degraders.

Western Blotting for GSPT1 Degradation

This protocol is used to quantify the extent of GSPT1 protein degradation following treatment with a GSPT1 degrader.

References

- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 3. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase | Semantic Scholar [semanticscholar.org]

- 9. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]

The Core Cellular Consequences of GSPT1 Degradation: A Technical Guide for Researchers

For Immediate Release

BOSTON, MA – The targeted degradation of G1 to S phase transition 1 (GSPT1), a key player in protein synthesis, has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth analysis of the core cellular pathways affected by GSPT1 degradation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this rapidly evolving field. We will delve into the molecular mechanisms, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling networks impacted by the removal of GSPT1.

Introduction to GSPT1 and its Degradation

GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex. It collaborates with eRF1 to ensure the faithful termination of protein synthesis at stop codons.[1] Given its fundamental role in this essential cellular process, the targeted degradation of GSPT1 using novel therapeutic modalities like molecular glues and proteolysis-targeting chimeras (PROTACs) has profound and widespread consequences for the cell.[2] These small molecules effectively hijack the cell's own protein disposal machinery, specifically the CRL4^CRBN^ E3 ubiquitin ligase complex, to tag GSPT1 for destruction by the proteasome.[3] This induced degradation strategy has shown particular promise in cancers that are highly dependent on protein synthesis, such as those driven by MYC oncogenes.[4]

Key Cellular Pathways Disrupted by GSPT1 Degradation

The acute depletion of GSPT1 triggers a cascade of cellular events, primarily centered around three interconnected pathways:

-

Impaired Translation Termination: The most direct consequence of GSPT1 degradation is a failure in the proper termination of translation. This leads to ribosomes reading through stop codons, resulting in the production of aberrant proteins with C-terminal extensions.[5] This disruption of proteome integrity is a major source of cellular stress.

-

Activation of the Integrated Stress Response (ISR): The accumulation of aberrant proteins and stalled ribosomes due to faulty translation termination activates the Integrated Stress Response (ISR).[5][6][7] This is a crucial cellular signaling network that senses various stress conditions and mounts a response to restore homeostasis. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis while selectively allowing the translation of stress-responsive mRNAs, such as that of the transcription factor ATF4.[8]

-

Cell Cycle Dysregulation: GSPT1 has been implicated in the regulation of the G1 to S phase transition of the cell cycle.[9][10] Its degradation can lead to cell cycle arrest, preventing cancer cells from proliferating.[11] One of the proposed mechanisms involves the GSK-3β/CyclinD1 pathway. In some cancers, GSPT1 has been shown to negatively regulate GSK-3β, a kinase that targets Cyclin D1 for degradation.[10][12][13] The degradation of GSPT1 can therefore lead to the stabilization of GSK-3β, subsequent downregulation of Cyclin D1, and a halt in cell cycle progression.[12]

Quantitative Data on GSPT1 Degraders and Their Effects

The development of potent and selective GSPT1 degraders has provided valuable tools to study the consequences of its degradation. The following tables summarize key quantitative data for some of the most well-characterized GSPT1 degraders.

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| CC-90009 | GSPT1 | 22Rv1 | 19 | >90 | [14] |

| MV4-11 | ~10-100 | >70 | [15] | ||

| MRT-2359 | GSPT1 | CAL51 | 5 | 100 | |

| Compound 6 (SJ6986) | GSPT1 | MV4-11 | ~10-100 | ~74 | [16] |

| Compound 7 (SJ7023) | GSPT1 | MV4-11 | ~10-100 | ~74 | [16] |

Table 1: In Vitro Degradation Potency of GSPT1 Degraders. DC50 represents the concentration required to achieve 50% of the maximal degradation (Dmax).

| Compound | Cell Line | IC50 (nM) | Citation |

| CC-90009 | U937 | <10 | [15] |

| OCI-AML2 | <10 | [15] | |

| MOLM-13 | <10 | [15] | |

| MRT-2359 | NCI-H660 (L-MYC high) | <300 | [5] |

| 22RV1 (AR-V7+) | <300 | [5] | |

| CAL51 (MYC low) | >1000 | ||

| GT19630 | Various Breast Cancer Lines | 1.8 - >100 | [1] |

Table 2: Anti-proliferative Activity of GSPT1 Degraders. IC50 represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the effects of GSPT1 degradation.

CRBN-Dependent Degradation Assay

This assay is used to confirm that the degradation of a target protein is dependent on the E3 ligase Cereblon (CRBN).

Principle: The assay compares the degradation of the target protein in wild-type cells versus cells where CRBN has been knocked out or knocked down. A CRBN-dependent degrader will only show activity in the wild-type cells.

Protocol Overview:

-

Cell Culture: Culture wild-type and CRBN knockout/knockdown cells in appropriate media.

-

Compound Treatment: Treat cells with the GSPT1 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells and prepare whole-cell lysates.

-

Western Blotting: Perform western blot analysis to detect the levels of GSPT1 and a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: Quantify the band intensities to determine the extent of GSPT1 degradation in both cell lines.

Translation Termination Reporter Assay

This assay is designed to measure the efficiency of translation termination.

Principle: A reporter construct is engineered with a reporter gene (e.g., luciferase or a fluorescent protein) followed by a stop codon and a second in-frame reporter gene. In the presence of a functional translation termination machinery, only the first reporter is translated. Impaired termination due to GSPT1 degradation will lead to read-through of the stop codon and translation of the second reporter.

Protocol Overview:

-

Reporter Construct: Clone a dual-reporter construct (e.g., Luciferase-stop codon-GFP) into an expression vector.

-

Transfection: Transfect the reporter construct into the cells of interest.

-

Compound Treatment: Treat the transfected cells with the GSPT1 degrader or a vehicle control.

-

Reporter Measurement: Measure the activity or expression of both reporter proteins (e.g., luciferase activity and GFP fluorescence).

-

Data Analysis: Calculate the ratio of the second reporter to the first reporter. An increase in this ratio indicates impaired translation termination.

Integrated Stress Response (ISR) Analysis

This involves measuring the activation of key markers of the ISR pathway.

Principle: Activation of the ISR leads to the phosphorylation of eIF2α and the increased expression of downstream targets like ATF4 and its target genes.

Protocol Overview:

-

Compound Treatment: Treat cells with the GSPT1 degrader for various durations.

-

Western Blotting: Perform western blotting to detect the levels of phosphorylated eIF2α (p-eIF2α), total eIF2α, and ATF4. An increase in the ratio of p-eIF2α to total eIF2α and an increase in ATF4 levels indicate ISR activation.

-

Quantitative RT-PCR (qRT-PCR): Isolate total RNA from treated cells and perform qRT-PCR to measure the mRNA levels of ATF4 target genes (e.g., CHOP, GADD34). An upregulation of these genes confirms ISR activation.

Visualization of Affected Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of GSPT1 degradation and its downstream cellular consequences.

References

- 1. Targeting MYC for the treatment of breast cancer: use of the novel MYC-GSPT1 degrader, GT19630 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonsense-Mediated mRNA Decay (NMD) Analysis - CD Genomics [rna.cd-genomics.com]

- 8. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. anygenes.com [anygenes.com]

- 13. researchgate.net [researchgate.net]

- 14. Defining nonsense-mediated mRNA decay intermediates in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dc.uthsc.edu [dc.uthsc.edu]

The Impact of GSPT1 Degrader-2 on the Integrated Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSPT1 degrader-2, a novel molecular glue, selectively targets the G1 to S phase transition 1 (GSPT1) protein for proteasomal degradation. This event triggers a potent activation of the Integrated Stress Response (ISR), a crucial cellular pathway for managing stress. The targeted degradation of GSPT1, a key translation termination factor, leads to ribosome stalling and the accumulation of uncharged tRNA, which in turn activates the GCN2 kinase. This initiates a signaling cascade culminating in the phosphorylation of eIF2α and the preferential translation of Activating Transcription Factor 4 (ATF4). The subsequent ATF4-mediated transcriptional program plays a pivotal role in the anti-tumor effects of this compound, primarily through the induction of apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and key methodologies associated with the impact of this compound on the ISR.

Introduction to the Integrated Stress Response and GSPT1

The Integrated Stress Response (ISR) is a conserved signaling network that eukaryotic cells activate in response to a variety of environmental and intracellular stresses, including amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases: GCN2, PERK, PKR, and HRI. Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis to conserve resources while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4.[1][2] ATF4 then orchestrates a transcriptional program to resolve the stress or, if the stress is insurmountable, trigger apoptosis.[3][4]

GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTPase that plays a critical role in the termination of protein synthesis.[5][6] It forms a complex with eRF1 to mediate the release of newly synthesized polypeptide chains from the ribosome upon encountering a stop codon.[5] Due to its essential role in translation, GSPT1 has emerged as a compelling target in oncology.[7][8]

This compound: Mechanism of Action

This compound is a "molecular glue" that co-opts the Cereblon (CRBN) E3 ubiquitin ligase complex.[9][10] It facilitates a novel interaction between CRBN and GSPT1, leading to the polyubiquitination of GSPT1 and its subsequent degradation by the 26S proteasome.[11][12] This targeted degradation is highly selective, with minimal off-target effects on the broader proteome.[10] A notable example of a GSPT1 degrader is CC-90009.[9][10][11]

Impact of GSPT1 Degradation on the Integrated Stress Response

The degradation of GSPT1 disrupts translation termination, leading to ribosome stalling at stop codons. This creates a cellular state mimicking amino acid starvation, which is a potent activator of the GCN2 kinase.[9] GCN2, upon sensing the accumulation of uncharged tRNAs, phosphorylates eIF2α, thus initiating the ISR cascade.[9]

Signaling Pathway

The degradation of GSPT1 by this compound triggers a well-defined signaling pathway that culminates in apoptosis in cancer cells.

Quantitative Data Summary

While a comprehensive public database of quantitative data for a generic "this compound" is not available, published studies on specific GSPT1 degraders like CC-90009 provide insights into the expected quantitative changes in key ISR proteins. The following table summarizes these expected outcomes based on immunoblot analyses from the literature.[6][13]

| Protein | Treatment | Change in Protein Level | Cell Line(s) | Reference |

| GSPT1 | CC-90009 (100 nM, 24h) | >70% reduction | Primary AML cells | [13] |

| p-eIF2α | CC-885 (GSPT1 degrader) | Increased | K562 cells | [6] |

| ATF4 | CC-885 (GSPT1 degrader) | Increased | MOLM13, K562 cells | [6] |

| ATF3 | CC-885 (GSPT1 degrader) | Significantly Upregulated | MOLM13 cells | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on the ISR.

Immunoblotting for ISR Markers

This protocol is for the detection of GSPT1, p-eIF2α, and ATF4 protein levels following treatment with this compound.

Materials:

-

AML cell lines (e.g., U937, KG-1, MOLM-13)

-

This compound (e.g., CC-90009)

-

DMSO (vehicle control)

-

RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)

-

Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

NuPAGE™ 4-12% Bis-Tris Protein Gels (Invitrogen)

-

Primary antibodies: anti-GSPT1, anti-phospho-eIF2α (Ser51), anti-ATF4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher Scientific)

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed AML cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors for 30 minutes on ice.

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using the BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a NuPAGE™ 4-12% Bis-Tris Protein Gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Caspase-Glo® 3/7 Assay for Apoptosis

This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis, in response to this compound treatment.

Materials:

-

AML cell lines

-

This compound

-

DMSO

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Treat with a dose range of this compound or DMSO. Include wells with medium only for background measurement.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 16-48 hours) at 37°C in a CO2 incubator.[7][11]

-

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Execution:

-

Incubation and Measurement: Incubate the plate at room temperature for 1-3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.[7][11]

-

Data Analysis: Subtract the background luminescence (medium only) from all experimental values. Plot the luminescence signal against the concentration of this compound.

Flow Cytometry-Based CRISPR Competition Assay

This assay is used to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby validating the involvement of the ISR pathway.[9]

Materials:

-

Cas9-expressing AML cell line (e.g., U937-Cas9)

-

Lentiviral vectors co-expressing a fluorescent protein (e.g., GFP or RFP) and a single guide RNA (sgRNA) targeting a gene of interest (e.g., GCN2, ATF4) or a non-targeting control (sgNT).

-

This compound

-

DMSO

-

Flow cytometer

Procedure:

-

Lentiviral Transduction: Transduce Cas9-expressing U937 cells with lentiviral vectors for the sgRNA of interest (RFP-positive) and a non-targeting control sgRNA (GFP-positive).

-

Cell Mixing and Treatment: Three days post-transduction, mix the RFP-positive and GFP-positive cells at a 1:1 ratio. Treat the mixed cell population with either DMSO or a specific concentration of this compound (e.g., 10 µM CC-90009).[9]

-

Flow Cytometry Analysis: At various time points (e.g., day 0, 3, 6, 9), collect an aliquot of the cells and analyze the ratio of RFP-positive to GFP-positive cells using a flow cytometer.

-

Data Analysis: Calculate the change in the ratio of RFP/GFP cells over time in the treated versus the control group. A significant enrichment of cells with a specific gene knockout in the treated group indicates that the knocked-out gene is required for the drug's efficacy.

Visualizations

Experimental Workflow: CRISPR Competition Assay

Conclusion

This compound represents a promising therapeutic strategy that leverages the cell's own quality control machinery to eliminate a key protein involved in translation. The subsequent activation of the Integrated Stress Response is a critical downstream effector of GSPT1 degradation, leading to apoptosis in cancer cells. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug developers to further investigate and harness the therapeutic potential of targeting GSPT1 and the ISR. The continued exploration of this pathway will undoubtedly yield valuable insights into both fundamental cell biology and the development of novel anti-cancer therapies.

References

- 1. Integrated stress response plasticity governs normal cell adaptation to chronic stress via the PP2A-TFE3-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. A CRISPR Competition Assay to Identify Cancer Genetic Dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 11. ulab360.com [ulab360.com]

- 12. tripod.nih.gov [tripod.nih.gov]

- 13. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

GSPT1 Degrader-2: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex.[1][2] Its role in protein synthesis and cell cycle progression has identified it as a compelling target in oncology.[3][4] This technical guide provides an in-depth overview of GSPT1 degrader-2, a novel molecular glue degrader, detailing its mechanism of action, preclinical efficacy, and potential therapeutic applications. The document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction: The Rationale for Targeting GSPT1

GSPT1 is a GTPase that, in complex with eRF1, facilitates the termination of protein synthesis at stop codons.[1][2] Beyond this canonical role, GSPT1 is implicated in the G1/S phase transition of the cell cycle and has been found to be dysregulated in various cancers.[3][4] Notably, certain malignancies, particularly those driven by the MYC oncogene, exhibit a heightened dependency on efficient protein translation, rendering them vulnerable to the disruption of this process.[5] The therapeutic strategy of targeted protein degradation offers a novel approach to eliminate GSPT1, thereby inducing cell cycle arrest and apoptosis in cancer cells. This is achieved through the use of molecular glue degraders, small molecules that induce proximity between GSPT1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][6]

This compound (SJ6986): A Profile

This compound, identified as SJ6986, is a potent and selective, orally bioavailable molecular glue degrader.[6][7] It was developed through the screening of a diverse library of thalidomide analogues.[7] SJ6986 induces the degradation of both GSPT1 and its close homolog GSPT2.[8] A key feature of SJ6986 is its high selectivity for GSPT1/2 over other classical immunomodulatory drug (IMiD) neosubstrates, such as IKZF1 and IKZF3, potentially leading to a more favorable safety profile.[6]

Mechanism of Action

This compound functions by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The degrader molecule acts as a "molecular glue," simultaneously binding to the Cereblon (CRBN) substrate receptor of the E3 ligase and to GSPT1.[8] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to GSPT1. Polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The depletion of GSPT1 leads to impaired translation termination, resulting in ribosome stalling and the activation of the integrated stress response, which ultimately triggers apoptosis and inhibits cell proliferation.[9]

Preclinical Efficacy

In Vitro Studies

Preclinical evaluation of this compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of hematological origin.

Table 1: In Vitro Activity of this compound (SJ6986)

| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) for GSPT1 | Dmax (%) for GSPT1 | Reference |

| MV4-11 | Acute Myeloid Leukemia | 1.5 | 2.1 | >99 | [10] |

| MHH-CALL-4 | Acute Lymphoblastic Leukemia | 0.4 | - | - | [10] |

| MB002 | Medulloblastoma | 726 | - | - | [10] |

| MB004 | Medulloblastoma | 336 | - | - | [10] |

| HD-MB03 | Medulloblastoma | 3583 | - | - | [10] |

In Vivo Studies

The in vivo efficacy of this compound has been demonstrated in xenograft models of acute lymphoblastic leukemia. Oral administration of SJ6986 led to significant tumor growth inhibition.[7]

Table 2: In Vivo Pharmacokinetics of this compound (SJ6986) in CD1 Mice

| Parameter | Value | Dosing | Reference |

| t1/2 | 3.44 h | 3 mg/kg (IV) | [10] |

| tmax | 0.25 h | 10 mg/kg (PO) | [10] |

| Oral Bioavailability (%F) | 84 | 10 mg/kg (PO) | [10] |

Comparative Analysis with Other GSPT1 Degraders

Several other GSPT1-targeting molecular glue degraders are in preclinical and clinical development, providing a basis for comparison.

Table 3: Comparison of Preclinical GSPT1 Degraders

| Compound | Developer | Cancer Type (Preclinical/Clinical) | Key Features | Reference |

| SJ6986 (this compound) | St. Jude Children's Research Hospital | Acute Lymphoblastic Leukemia, Medulloblastoma | High oral bioavailability and selectivity over IKZF1/3. | [6][7] |

| CC-90009 | Bristol Myers Squibb/Celgene | Acute Myeloid Leukemia, Myelodysplastic Syndrome | First-in-class GSPT1 degrader to enter clinical trials. | [9][11][12][13] |

| MRT-2359 | Monte Rosa Therapeutics | MYC-driven solid tumors (e.g., NSCLC, SCLC) | Preferential activity in tumors with high MYC expression. | [5][14][15][16][17] |

Potential Therapeutic Applications

The primary therapeutic application for this compound and other GSPT1-targeting agents is in the treatment of cancers that are highly dependent on protein synthesis.

-

Hematological Malignancies: Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) have shown significant sensitivity to GSPT1 degradation in preclinical models.[8][9]

-

MYC-Driven Solid Tumors: Cancers with high expression of MYC, such as certain types of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), are particularly vulnerable to the disruption of translation termination.[5]

-

Other Cancers: Preclinical evidence also suggests potential efficacy in other cancers like medulloblastoma and colon cancer.[10][18][19]

Experimental Protocols

Cell Viability Assay

-

Method: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Procedure:

-

Seed cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using a non-linear regression curve fit.

-

Immunoblotting for GSPT1 Degradation

-

Procedure:

-

Treat cells with this compound at various concentrations for the desired time points (e.g., 4, 8, 24 hours).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GSPT1 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma).

-

Procedure:

-

Subcutaneously or intravenously inject cancer cells (e.g., 1x10^6 cells) into the mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).

-

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound (SJ6986) represents a promising therapeutic agent with a well-defined mechanism of action and compelling preclinical efficacy, particularly in hematological malignancies and potentially in MYC-driven solid tumors. Its high oral bioavailability and selectivity profile make it an attractive candidate for further development. Future research should focus on identifying predictive biomarkers of response, exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms, and advancing the clinical evaluation of this and other GSPT1-targeting molecular glue degraders. The continued investigation of this class of compounds holds the potential to provide new treatment options for patients with difficult-to-treat cancers.

References

- 1. uniprot.org [uniprot.org]

- 2. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 4. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]

- 5. Monte Rosa Therapeutics Announces Third Quarter 2025 Financial Results and Business Updates - BioSpace [biospace.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. GSPT1/2 Degraders (SJ-20-0040) | St. Jude Research [stjude.org]

- 8. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]

- 9. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. drughunter.com [drughunter.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia – IQ Proteomics [iqproteomics.com]

- 14. MRT-2359 | GSPT1 degrader | Probechem Biochemicals [probechem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 18. researchgate.net [researchgate.net]

- 19. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

GSPT1 Degrader-2: A Technical Guide to TP53-Independent Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. This technical guide focuses on GSPT1 degrader-2, a novel molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. The degradation of GSPT1 leads to potent, TP53-independent cell death, offering a promising therapeutic avenue for cancers harboring TP53 mutations, which are often associated with resistance to conventional therapies. This document provides a comprehensive overview of the mechanism of action, quantitative data on the efficacy of GSPT1 degraders, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.

Introduction

G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of protein synthesis.[1] Its degradation has been shown to be synthetically lethal in various cancer models. GSPT1 degraders, such as the well-characterized compounds CC-885 and CC-90009, function as molecular glues, coopting the CRL4^CRBN^ E3 ubiquitin ligase complex to selectively target GSPT1 for ubiquitination and subsequent proteasomal degradation.[2][3][4][5] This targeted degradation of GSPT1 impairs translation termination, leading to the activation of the integrated stress response (ISR) pathway and ultimately, TP53-independent apoptosis.[2][3][4][6] The ability to induce cell death irrespective of the p53 tumor suppressor status makes GSPT1 degraders a highly attractive class of anti-cancer agents.

Mechanism of Action

This compound induces the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1. This proximity facilitates the transfer of ubiquitin moieties to GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1 leads to ribosome stalling at stop codons, triggering a cascade of cellular stress responses, prominently the Integrated Stress Response (ISR). The ISR is a key signaling network that cells activate in response to various stresses, including nutrient deprivation, viral infection, and, in this case, translational stress. The activation of the ISR, mediated by kinases such as GCN2, leads to the phosphorylation of eIF2α, global inhibition of protein synthesis, and the preferential translation of stress-responsive mRNAs, including the transcription factor ATF4. This cascade culminates in the induction of apoptosis. A critical feature of this pathway is its independence from the tumor suppressor protein TP53, a common site of mutation in human cancers that confers resistance to many conventional chemotherapies.

Quantitative Data

The anti-proliferative and degradation activities of GSPT1 degraders have been quantified across various cancer cell lines. The following tables summarize key efficacy data for representative GSPT1 degraders.

Table 1: Anti-proliferative Activity of GSPT1 Degraders (IC50, nM)

| Compound | Cell Line | IC50 (nM) |

| CC-90009 | MOLM-13 (AML) | ~3-75 |

| MV4-11 (AML) | ~3-75 | |

| HL-60 (AML) | ~3-75 | |

| SJ6986 | MV4-11 (ALL) | 1.5 |

| MHH-CALL-4 (ALL) | 0.4 | |

| Compound 7 | MV4-11 (ALL) | 52 |

| MHH-CALL-4 (ALL) | 4.4 |

Data compiled from multiple sources.[7][8][9][10]

Table 2: GSPT1 Degradation Activity of GSPT1 Degraders (DC50, nM)

| Compound | Cell Line | Timepoint | DC50 (nM) | Dmax (%) |

| CC-90009 | AML Patient Samples | 24h | ~21 (EC50) | >70 |

| SJ6986 | MV4-11 (ALL) | 4h | 9.7 | 90 |

| MV4-11 (ALL) | 24h | 2.1 | >90 | |

| Compound 7 | MV4-11 (ALL) | 4h | >10,000 | 60 |

| MV4-11 (ALL) | 24h | 10 | 90 | |

| This compound | Not Specified | Not Specified | <30 | Not Specified |

Data compiled from multiple sources.[1][8][9][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Viability Assay

This protocol is used to determine the anti-proliferative activity of GSPT1 degraders.

-

Cell Culture: Culture cancer cell lines (e.g., MOLM-13, MV4-11) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight if applicable.

-

Treatment: Treat cells with a serial dilution of the GSPT1 degrader or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to each well according to the manufacturer's instructions.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the DMSO control and calculate the IC50 values using a non-linear regression model.[10][13]

GSPT1 Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of GSPT1 protein.

-

Cell Treatment: Seed cells in 6-well plates and treat with the GSPT1 degrader at various concentrations and for different time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., Vinculin, GAPDH) as a loading control.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the GSPT1 band intensity to the loading control and then to the DMSO-treated sample to determine the percentage of GSPT1 degradation. Calculate DC50 and Dmax values.[8][9][10][14]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activity.

-

Cell Treatment: Seed cells in a 96-well plate and treat with the GSPT1 degrader at various concentrations for different time points (e.g., 8, 16, 24, 48 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent (Promega) according to the manufacturer's protocol.

-

Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the DMSO control to determine the fold-increase in caspase activity.[4][6][11][15]

CRISPR/Cas9 Screen for Resistance Mechanisms

This protocol can be used to identify genes whose loss confers resistance to GSPT1 degraders.

-

Library Transduction: Transduce a Cas9-expressing cancer cell line with a genome-wide sgRNA library.

-

Drug Selection: Treat the transduced cell population with a lethal dose of the GSPT1 degrader.

-

Resistant Cell Expansion: Allow the resistant cells to grow and expand.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant population and the untreated control population. Amplify the sgRNA sequences by PCR and perform next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the resistant population compared to the control. This identifies genes whose knockout confers resistance.[2][3][16][17]

In Vivo Xenograft Studies

This protocol assesses the anti-tumor efficacy of GSPT1 degraders in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., NSG mice).

-

Tumor Implantation: Engraft human AML cell lines or patient-derived xenografts (PDXs) into the mice.[9][18]

-

Treatment: Once tumors are established, treat the mice with the GSPT1 degrader or a vehicle control via an appropriate route of administration (e.g., oral gavage).

-

Monitoring: Monitor tumor growth by caliper measurements and assess the overall health of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for GSPT1 levels, immunohistochemistry).[8][18]

TP53-Independent Mechanism of Action

A key therapeutic advantage of GSPT1 degraders is their ability to induce cell death independently of the TP53 tumor suppressor pathway. This is particularly relevant for treating cancers with TP53 mutations, which are notoriously difficult to treat. The logical relationship is as follows: GSPT1 degradation triggers a translational stress response that activates the ISR pathway. This pathway, in turn, initiates apoptosis through mechanisms that are not reliant on p53. This has been experimentally validated by demonstrating that GSPT1 degraders retain their cytotoxic activity in TP53-null or mutant cancer cell lines.

Conclusion

This compound and other molecules in its class represent a promising new frontier in cancer therapy. Their unique mechanism of action, which leverages the cell's own protein disposal machinery to eliminate a key driver of cell proliferation, and their ability to bypass TP53-mediated resistance, make them highly attractive candidates for further development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of GSPT1 degradation in oncology.

References

- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 5. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. promega.com [promega.com]

- 8. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]

- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tripod.nih.gov [tripod.nih.gov]

- 12. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 標的タンパク質分解(TPD)関連サービス [promega.jp]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 16. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]

- 17. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]

- 18. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Targeted Protein Degradation: A Technical Guide to Non-IMiD Based CRBN Binders

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein degradation (TPD) is undergoing a significant transformation. While immunomodulatory imide drugs (IMiDs) have been instrumental in validating Cereblon (CRBN) as a powerful E3 ligase for proteolysis-targeting chimeras (PROTACs) and molecular glues, their inherent limitations have spurred the development of a new generation of CRBN binders. This technical guide delves into the core novelty of non-IMiD based CRBN binders, providing a comprehensive overview of their advantages, the experimental workflows for their characterization, and the quantitative data that underscores their potential.

The Novelty of Moving Beyond IMiDs

IMiDs, such as thalidomide, lenalidomide, and pomalidomide, have been the cornerstone of CRBN-mediated TPD. However, their clinical and preclinical use has revealed certain drawbacks that the novel non-IMiD binders aim to address. The primary novelty of these new scaffolds lies in two key areas:

-

Improved Chemical and Metabolic Stability: IMiDs contain a glutarimide ring that is susceptible to hydrolysis and racemization, leading to potential loss of activity and complex pharmacokinetics.[1][2] Novel non-IMiD binders, such as phenyl-glutarimides, benzamides, and phenyl dihydrouracils, are designed to be more chemically robust, offering improved stability and a more predictable pharmacological profile.[1][2][3]

-

Altered Neosubstrate Profile and Reduced Off-Target Effects: A significant concern with IMiDs is their "molecular glue" effect, which leads to the degradation of endogenous proteins known as neosubstrates, such as IKZF1, IKZF3, and SALL4.[4][5] This can result in off-target effects and toxicities. Non-IMiD binders have been shown to exhibit a different neosubstrate profile, with some demonstrating significantly reduced or no degradation of these IMiD-associated neosubstrates, paving the way for more selective and potentially safer therapeutics.[4][5]

This shift away from the traditional IMiD scaffold opens up a vast new chemical space for the design of highly selective and potent protein degraders with improved drug-like properties.

Key Classes of Non-IMiD CRBN Binders

Several innovative non-IMiD scaffolds have emerged, each with unique characteristics:

-

Cyclimids: Inspired by the C-terminal cyclic imide degrons of endogenous CRBN substrates, cyclimids offer a versatile platform for developing potent and selective degraders.[6][7] They have been shown to induce distinct ternary complex conformations compared to IMiDs, which can be tuned to optimize degradation efficiency.[6]

-

Phenyl-Glutarimides: By replacing the phthalimide group of IMiDs with a phenyl ring, these binders retain CRBN affinity while exhibiting significantly improved chemical stability.[1][2] PROTACs built with phenyl-glutarimide warheads have demonstrated picomolar degradation potency.[1][2][8]

-

Benzamides: These non-phthalimide binders replicate the interactions of the natural CRBN degron and have shown enhanced chemical stability and a favorable selectivity profile with respect to neosubstrate recruitment.[4][9]

-

Phenyl Dihydrouracils: This achiral scaffold addresses the racemization issue associated with glutarimides.[3] Phenyl dihydrouracil-based binders have demonstrated comparable binding affinity to lenalidomide with greater stability.[3][8]

Quantitative Comparison of CRBN Binders

The following tables summarize the available quantitative data for different classes of CRBN binders. It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting cautious comparison.

Table 1: Binding Affinity of IMiDs and Non-IMiD Scaffolds to CRBN

| Binder Class | Compound Example | Assay Type | Binding Affinity (IC50/Kd) | Reference |

| IMiD | Thalidomide | FP | 1.28 µM (IC50) | [1] |

| Lenalidomide | FP | ~0.1-1 µM (IC50) | [1] | |

| Pomalidomide | FP | ~0.1-0.5 µM (IC50) | [1] | |

| Phenyl-Glutarimide | 4-amino PG analogue (2c) | FP | 0.123 µM (IC50) | [1] |

| PG PROTAC (4c) | FP | 0.540 µM (IC50) | [1] | |

| Benzamide | Fluorinated benzamide (8d) | MST | 63 ± 16 µM (IC50) | [4] |

| Cyclimid | JQ1-FcQ | TR-FRET | < 100 nM (Kd) | [6] |

| JQ1-FcN | TR-FRET | < 100 nM (Kd) | [6] | |

| Phenyl Dihydrouracil | PD-PROTAC 2 | FP | 52 ± 19 nM (IC50) | [10] |

Table 2: Cellular Degradation Potency of PROTACs Utilizing Different CRBN Binders

| PROTAC (Target) | CRBN Binder Class | Target Protein | DC50 | Dmax | Cell Line | Reference |

| dBET1 (BET) | IMiD (Thalidomide-based) | BRD4 | Not specified | Not specified | MV4-11 | [1] |

| SJ995973 (4c) (BET) | Phenyl-Glutarimide | BRD4 | 0.87 nM | >95% | MV4-11 | [1][8] |

| A6 (HDAC6) | Benzamide | HDAC6 | 6.5 nM | Not specified | MM.1S | |

| 51 (HDAC6) | Benzamide | HDAC6 | 5.8 nM | Not specified | MM.1S | |

| SJ43489 (LCK) | Phenyl Dihydrouracil | LCK | 0.8 nM | >90% | KOPT-K1 | |

| Cyclimid-based BRD4 Degrader | Cyclimid | BRD4 | Varies (nM to µM range) | Varies | HEK293T | [6] |

Experimental Protocols for Characterization

The characterization of non-IMiD CRBN binders and their corresponding degraders involves a series of in vitro and cellular assays to determine their binding affinity, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.

Binary Binding Affinity Assays

a) Fluorescence Polarization (FP) Assay

-

Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer (e.g., a fluorescent IMiD derivative) from CRBN by the test compound. The change in polarization of the emitted light upon tracer displacement is proportional to the binding affinity of the test compound.

-

Methodology:

-

A constant concentration of purified CRBN protein and a fluorescent tracer are incubated in a microplate.

-

Serial dilutions of the test compound are added to the wells.

-

The plate is incubated to reach binding equilibrium.

-

The fluorescence polarization is measured using a plate reader.

-

The IC50 value is determined by plotting the change in polarization against the compound concentration.

-

b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Principle: This assay measures the proximity between a donor fluorophore (e.g., on an anti-tag antibody binding to tagged CRBN) and an acceptor fluorophore (e.g., on a fluorescently labeled tracer). Competition by a binder disrupts this proximity, leading to a decrease in the FRET signal.

-

Methodology:

-

Tagged CRBN protein (e.g., His-tagged) is incubated with a terbium-conjugated anti-tag antibody (donor).

-

A fluorescently labeled tracer that binds to CRBN is added (acceptor).

-

Serial dilutions of the test compound are added.

-

After incubation, the TR-FRET signal is measured on a plate reader.

-

Kd or IC50 values are calculated from the dose-response curve.

-

Ternary Complex Formation Assays

a) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

-

Principle: This bead-based immunoassay measures the formation of a ternary complex (Target Protein - Degrader - E3 Ligase). Donor and acceptor beads are brought into proximity when the complex forms, generating a chemiluminescent signal.

-

Methodology:

-

Biotinylated target protein is incubated with streptavidin-coated donor beads.

-

Tagged E3 ligase (e.g., FLAG-CRBN) is incubated with anti-tag antibody-coated acceptor beads.

-

The two bead suspensions are mixed with serial dilutions of the degrader molecule.

-

The mixture is incubated to allow for ternary complex formation.

-

The AlphaLISA signal is read on a compatible plate reader. A bell-shaped curve is often observed, from which the concentration for optimal complex formation can be determined.

-

b) TR-FRET Ternary Complex Assay

-

Principle: Similar to the binary binding assay, but measures the proximity between the target protein and the E3 ligase, mediated by the degrader.

-

Methodology:

-

Tagged target protein and tagged CRBN are each labeled with a FRET donor and acceptor, respectively (often via antibodies).

-

The proteins are incubated with serial dilutions of the degrader.

-

The TR-FRET signal, indicative of ternary complex formation, is measured.

-

Cellular Target Engagement and Degradation Assays

a) NanoBRET™ Cellular Target Engagement Assay

-

Principle: This live-cell assay measures the binding of a compound to a target protein. The target protein is expressed as a NanoLuc® luciferase fusion, and a cell-permeable fluorescent tracer is used. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

-

Methodology:

-

Cells are transfected to express the NanoLuc®-CRBN fusion protein.

-

The cells are incubated with a cell-permeable fluorescent tracer that binds to CRBN.

-

Serial dilutions of the test compound are added.

-

After incubation, the BRET signal is measured.

-

The IC50 value for target engagement in a cellular environment is determined.

-

b) Western Blotting for Protein Degradation (DC50 and Dmax)

-

Principle: This technique is used to quantify the amount of a specific protein in a cell lysate. By treating cells with a degrader and then performing a Western blot for the target protein, the extent of degradation can be determined.

-

Methodology:

-

Cells are seeded in multi-well plates and treated with a dose-response of the degrader for a specific time (e.g., 24 hours).

-

Cells are lysed, and total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme for detection.

-

The protein bands are visualized and quantified.

-

The DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) are calculated from the dose-response curve.

-

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grant.rscf.ru [grant.rscf.ru]

- 6. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biopolymers.org.ua [biopolymers.org.ua]

- 9. researchgate.net [researchgate.net]

- 10. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

Dual MYC and GSPT1 Degradation: A Technical Guide to a Novel Anti-Cancer Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor MYC is a master regulator of cell growth and proliferation, and its dysregulation is a hallmark of a vast majority of human cancers.[1][2] For decades, MYC has been considered an "undruggable" target.[3] However, the advent of targeted protein degradation technology has opened new avenues for therapeutic intervention. This technical guide explores the innovative concept of dual MYC and GSPT1 degradation, a promising strategy for treating MYC-driven malignancies. This approach not only targets MYC for destruction but also the translation termination factor GSPT1, exploiting a novel co-regulatory feedback loop between the two proteins.[3][4] This document provides an in-depth overview of the core concepts, quantitative data from pre-clinical studies, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Introduction: The Rationale for Dual MYC and GSPT1 Degradation